molecular formula C12H9ClN2S2 B2992370 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 851208-04-3

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2992370
CAS No.: 851208-04-3
M. Wt: 280.8 g/mol
InChI Key: NUZLMCLJEKQBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

WAY-640783 has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes correspond to specific hazards, but the exact nature of these hazards is not specified in the available resources.

Future Directions

Thieno[2,3-d]pyrimidine derivatives have shown promise as targeted therapies for PI3K, a lipid kinase involved in cancer progression . Future research could focus on optimizing these compounds to discover new anticancer agents .

Mechanism of Action

Target of Action

Thiophene and its derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, some thiophene derivatives have been shown to inhibit kinases, which are enzymes that add phosphate groups to other proteins and can regulate their activity .

Biochemical Pathways

These could include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .

Result of Action

Based on the reported activities of thiophene derivatives, the compound could potentially have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The action environment of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is likely to be influenced by various factors. The compound’s stability may be affected by light, oxygen, and temperature, as suggested by its storage recommendations . Additionally, the compound’s efficacy may be influenced by factors such as the specific biological context in which it is used, the presence of other compounds, and the specific characteristics of its targets.

Preparation Methods

The synthesis of WAY-640783 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods for WAY-640783 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

WAY-640783 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: WAY-640783 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Comparison with Similar Compounds

WAY-640783 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    WAY-600: Another compound with a similar core structure but different functional groups.

    WAY-316606: Known for its potential therapeutic applications in bone diseases.

    WAY-204688: Studied for its effects on specific biological pathways.

The uniqueness of WAY-640783 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZLMCLJEKQBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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